4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H6BrNO2S. It is a member of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Mode of Action
It is known that the compound is generated through a three-component reaction of 2-ethynylbenzenesulfonamides, dabco-bis (sulfur dioxide), and aryldiazonium tetrafluoroborates . The in situ generated arylsulfonyl radical via addition of an aryl radical to sulfur dioxide and the subsequent single electron transfer would be the key steps for the final outcome .
Result of Action
Similar compounds have been found to have significant applications in many biologically active compounds .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the bromination of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, and thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
Uniqueness
4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJQVZAREJXLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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